molecular formula C14H23BrOSi B8171296 (4-Bromo-2-methylbenzyloxy)(tert-butyl)dimethylsilane

(4-Bromo-2-methylbenzyloxy)(tert-butyl)dimethylsilane

Cat. No.: B8171296
M. Wt: 315.32 g/mol
InChI Key: ZNUOGCWPLXVEFM-UHFFFAOYSA-N
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Description

(4-Bromo-2-methylbenzyloxy)(tert-butyl)dimethylsilane: is an organosilicon compound that features a brominated aromatic ring and a tert-butyl-dimethylsilyl ether group. This compound is often used as a protecting group in organic synthesis, particularly for alcohols and phenols, due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-methylbenzyloxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromo-2-methylphenol with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:

4-Bromo-2-methylphenol+tert-butyl-dimethylsilyl chlorideBaseThis compound\text{4-Bromo-2-methylphenol} + \text{tert-butyl-dimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} 4-Bromo-2-methylphenol+tert-butyl-dimethylsilyl chlorideBase​this compound

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant feed rates.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to form a carboxylic acid or other oxidized derivatives.

    Deprotection Reactions: The tert-butyl-dimethylsilyl group can be removed under acidic or fluoride ion conditions to regenerate the free phenol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, or other strong nucleophiles in polar aprotic solvents.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Deprotection: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran or acidic conditions using hydrochloric acid.

Major Products:

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

    Oxidation: Carboxylic acids or aldehydes.

    Deprotection: 4-Bromo-2-methylphenol.

Scientific Research Applications

Chemistry:

  • Used as a protecting group for alcohols and phenols in multi-step organic synthesis.
  • Intermediate in the synthesis of more complex organosilicon compounds.

Biology and Medicine:

  • Potential use in the development of pharmaceuticals where protection of hydroxyl groups is required during synthesis.

Industry:

  • Utilized in the production of specialty chemicals and materials where selective protection and deprotection of functional groups are necessary.

Mechanism of Action

The primary mechanism of action for (4-Bromo-2-methylbenzyloxy)(tert-butyl)dimethylsilane involves its role as a protecting group. The tert-butyl-dimethylsilyl group forms a stable ether linkage with hydroxyl groups, preventing unwanted reactions during subsequent synthetic steps. The protecting group can be selectively removed under mild conditions, allowing for the regeneration of the free hydroxyl group.

Comparison with Similar Compounds

  • (4-Bromophenoxy)(tert-butyl)dimethylsilane
  • (4-Methylbenzyloxy)(tert-butyl)dimethylsilane
  • (4-Chloro-2-methylbenzyloxy)(tert-butyl)dimethylsilane

Uniqueness:

  • The presence of both a bromine atom and a methyl group on the aromatic ring provides unique reactivity patterns compared to other similar compounds.
  • The combination of these substituents allows for selective functionalization and protection strategies in complex organic synthesis.

Properties

IUPAC Name

(4-bromo-2-methylphenyl)methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BrOSi/c1-11-9-13(15)8-7-12(11)10-16-17(5,6)14(2,3)4/h7-9H,10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUOGCWPLXVEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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